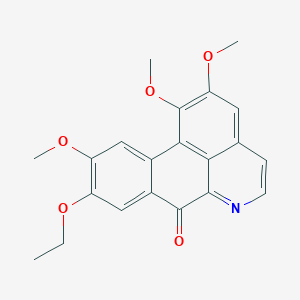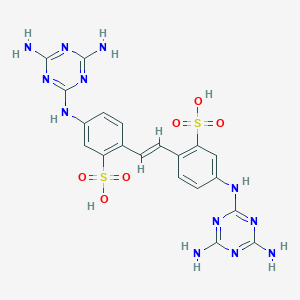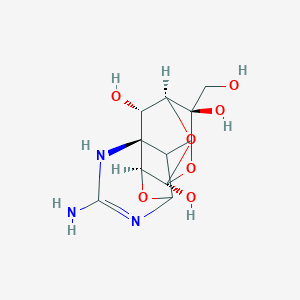
Anhydrotetrodotoxin
Overview
Description
Synthesis Analysis
The synthesis of anhydrotetrodotoxin analogues, such as 8,11-dideoxytetrodotoxin, highlights the complexity and specificity required in the chemical synthesis of tetrodotoxin derivatives. These processes often involve highly stereoselective reactions and the strategic use of protecting groups to achieve the desired structural analogues. The synthesis of unnatural analogues involves neighboring group participation for stereoselective hydroxylation and guanidine installation, showcasing the intricate chemistry behind creating these potent molecules (Nishikawa et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound and its analogues is crucial for their biological activity. These structures are characterized by a compact, complex arrangement of rings and functional groups, including hydroxyls and guanidines, which are essential for their interaction with sodium channels. The molecular structure of native NaV1.6 channels and the characteristics of binding of 4,9-anhydrotetrodotoxin provide valuable insights into the specificity and potency of these toxins (Teramoto & Yotsu-Yamashita, 2015).
Scientific Research Applications
Selective Sodium Channel Blocker : Anhydrotetrodotoxin selectively blocks only the sodium channel in nerve cells. It has a concentration for reducing sodium current to half at 298 nM, making it a tool for understanding sodium channel function in neurons (Kao & Yasumoto, 1985).
Structural Analysis : The chemical and crystallographical structure of this compound has been established, aiding in the understanding of tetrodotoxin and its derivatives at a molecular level (Tsuda et al., 1964).
Bacterial Toxin Production : this compound is produced by certain bacterial species like Vibrio alginolyticus found in fish intestines. This assists in studying the mechanism of toxification in marine animals (Noguchi et al., 1987).
Selective Blocking Effects on NaV1.6 Channels : It has been discovered that this compound selectively blocks NaV1.6 channels, a subtype of voltage-gated Na+ channels, with higher efficacy than other TTX-sensitive channel isoforms. This provides insights into the molecular properties and potential therapeutic applications for disorders involving these channels (Teramoto & Yotsu-Yamashita, 2015).
Occurrence in Amphibians : The presence of this compound in certain amphibian species like Atelopus subornatus has been reported. This helps in understanding the biochemical ecology of these amphibians (Mebs et al., 1995).
Chemical Mechanism in Fermented Fish : Studies on the chemical mechanism of tetrodotoxin decrease in fermented fish ovaries reveal the presence of this compound, contributing to food safety research (Hy et al., 2019).
Mechanism of Action
Target of Action
Anhydrotetrodotoxin, also known as 4,9-Anhydrotetrodotoxin, is a potent and selective blocker of the NaV1.6 voltage-gated sodium channel . This channel plays a crucial role in the initiation and propagation of action potentials in neurons .
Mode of Action
The compound interacts with its target, the NaV1.6 channel, by blocking the inward sodium current . This blocking action is highly selective, with a blocking efficacy 40–160 times higher for NaV1.6 than for other TTX-sensitive NaV1.x channel isoforms .
Biochemical Pathways
By blocking the NaV1.6 channels, this compound disrupts the normal flow of sodium ions into the neurons, thereby inhibiting the generation and propagation of action potentials . This affects the electrical signaling in the nervous system.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of action potentials in neurons by blocking sodium ion flow through the NaV1.6 channels . This can lead to a decrease in neuronal excitability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXQECXKDMLJK-NLWUVLGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019835 | |
| Record name | Anhydrotetrodotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13072-89-4 | |
| Record name | 4,9-Anhydrotetrodotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydrotetrodotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrotetrodotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4,9-anhydrotetrodotoxin?
A1: 4,9-Anhydrotetrodotoxin primarily targets voltage-gated sodium channels (VGSCs), specifically the NaV1.6 subtype. [] It exhibits a higher blocking efficacy for NaV1.6 compared to other TTX-sensitive NaV channel isoforms. []
Q2: What are the downstream effects of 4,9-anhydrotetrodotoxin binding to its target?
A2: By blocking NaV1.6 channels, 4,9-anhydrotetrodotoxin inhibits the influx of sodium ions into cells. This inhibition disrupts the generation and propagation of action potentials in excitable cells like neurons, ultimately leading to altered neuronal excitability. [, ]
Q3: Does 4,9-anhydrotetrodotoxin affect other ion channels?
A3: While 4,9-anhydrotetrodotoxin exhibits selectivity for NaV1.6, studies have shown that it can also block human NaV1.1 channels, although with lower potency. []
Q4: How does the interaction of 4,9-anhydrotetrodotoxin with NaV1.6 channels differ from that of tetrodotoxin (TTX)?
A4: While both 4,9-anhydrotetrodotoxin and TTX target VGSCs, 4,9-anhydrotetrodotoxin exhibits a higher selectivity for NaV1.6 compared to TTX. [] This difference in selectivity suggests subtle variations in their binding interactions with different VGSC subtypes.
Q5: What is the molecular formula and weight of 4,9-anhydrotetrodotoxin?
A5: The molecular formula of 4,9-anhydrotetrodotoxin is C11H15N3O7, and its molecular weight is 289.24 g/mol. [, ]
Q6: Is there any spectroscopic data available for 4,9-anhydrotetrodotoxin?
A6: Yes, 4,9-anhydrotetrodotoxin has been characterized using various spectroscopic techniques, including 1H-NMR and mass spectrometry. These techniques provide information about the compound's structure and purity. [, ]
Q7: Are there any specific applications where 4,9-anhydrotetrodotoxin's stability is advantageous?
A8: Its stability under specific conditions makes it a valuable tool for research related to NaV1.6 channels and their role in various physiological and pathological processes. []
Q8: Does 4,9-anhydrotetrodotoxin exhibit any catalytic properties?
A9: 4,9-anhydrotetrodotoxin is not known to have any inherent catalytic properties. It primarily acts as a potent inhibitor of VGSCs. []
Q9: Have there been any computational studies on 4,9-anhydrotetrodotoxin?
A9: While specific computational studies on 4,9-anhydrotetrodotoxin are limited in the provided literature, its structural similarity to TTX allows for potential modeling studies to understand its binding interactions with VGSCs.
Q10: How do structural modifications of 4,9-anhydrotetrodotoxin affect its activity and selectivity?
A11: Structural modifications, particularly at the C4 and C9 positions, significantly influence the binding affinity and selectivity of TTX derivatives, including 4,9-anhydrotetrodotoxin. [, ] Further research is needed to fully elucidate the SAR of 4,9-anhydrotetrodotoxin.
Q11: What analytical methods are used to detect and quantify 4,9-anhydrotetrodotoxin?
A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, mass spectrometry), gas chromatography-mass spectrometry (GC-MS), and electrophoretic methods are commonly employed to detect and quantify 4,9-anhydrotetrodotoxin in biological samples. [, , , , , , , ]
Q12: How are these analytical methods validated for the analysis of 4,9-anhydrotetrodotoxin?
A13: Analytical method validation for 4,9-anhydrotetrodotoxin involves assessing various parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and reproducible results. []
Q13: How toxic is 4,9-anhydrotetrodotoxin compared to tetrodotoxin (TTX)?
A14: 4,9-Anhydrotetrodotoxin is less toxic than TTX. [, ] While TTX is known for its extremely high toxicity, 4,9-anhydrotetrodotoxin exhibits considerably lower potency in animal models. []
Q14: What are the potential long-term effects of 4,9-anhydrotetrodotoxin exposure?
A14: Research on the long-term effects of 4,9-anhydrotetrodotoxin is limited. Further studies are needed to thoroughly evaluate its potential chronic toxicity.
Q15: What is the environmental fate of 4,9-anhydrotetrodotoxin?
A15: Information regarding the environmental fate, degradation pathways, and potential ecological impact of 4,9-anhydrotetrodotoxin is scarce and requires further investigation.
Q16: What are some historical milestones in 4,9-anhydrotetrodotoxin research?
A17: Early studies identified 4,9-anhydrotetrodotoxin as a naturally occurring TTX analog. Subsequent research focused on its structural elucidation, pharmacological characterization, and potential applications. [, , ]
Q17: How is 4,9-anhydrotetrodotoxin research contributing to cross-disciplinary applications?
A18: The study of 4,9-anhydrotetrodotoxin contributes to our understanding of VGSC pharmacology, aiding in the development of novel analgesics and therapeutic agents for neurological disorders. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





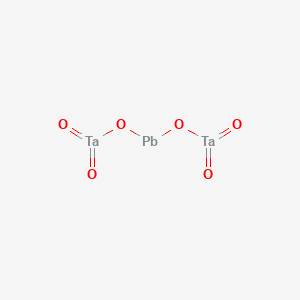
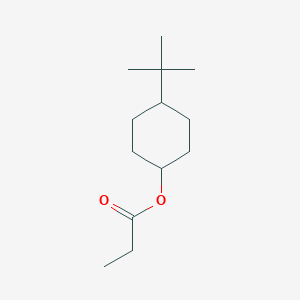


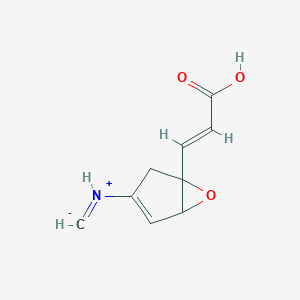
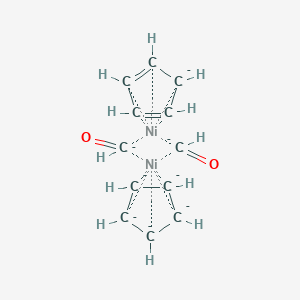
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
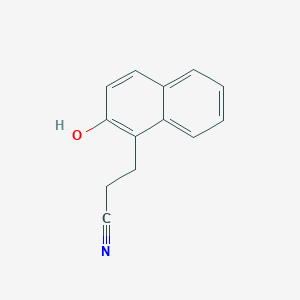
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
